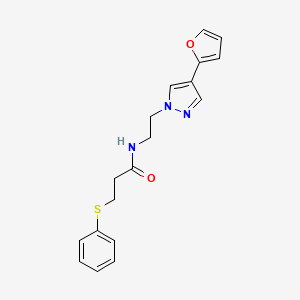

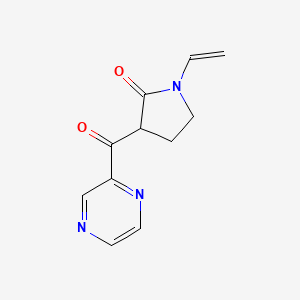

3-(吡嗪-2-基羰基)-1-乙烯基吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Physical and Chemical Properties Analysis

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .

科学研究应用

合成和催化

3-(吡嗪-2-基羰基)-1-乙烯基吡咯烷-2-酮是有机合成中一种通用的化合物,特别是在取代的 1-吡咯啉的合成中,展示了其作为 3-氨基丙基碳负离子的等效物的效用。该应用对于构建复杂的杂环结构至关重要,正如在 2-苯基-1-吡咯啉的有效合成中所展示的那样,突出了其在促进酰化、环化和环化反应中的作用(Sorgi 等人,2003)。此外,它参与阳极 N-N 键形成以获得吡唑烷-3,5-二酮,这在具有药物应用的杂环化学中是重要的基序,说明了一种使用二苯胺作为前体的替代性、可持续的合成方法(Gieshoff 等人,2016)。

聚合物化学

在聚合物化学中,其相关化合物聚(乙烯基吡咯烷酮)氢硫酸盐已被用作 4H-吡喃衍生物合成的非均相和可重复使用的催化剂,展示了操作简单、条件温和和催化剂的可重复使用性。该方法强调了该化合物在促进高效的多组分反应中的作用,导致产物的高收率,并为可持续和环保的催化过程的发展做出了贡献(Shirini 等人,2015)。

杂环化学

3-(吡嗪-2-基羰基)-1-乙烯基吡咯烷-2-酮的用途延伸到杂环化合物的合成,如铁代吡唑的制备所示。这种合成方法强调了该化合物参与反应的能力,从而产生在药物化学和材料科学中具有潜在应用的杂环。此类方法提供了 1-烷基/芳基-5-铁代吡唑和 1-烷基/芳基-3-铁代吡唑,展示了该化合物在有机合成中的多功能性及其对新材料开发的贡献(Zora 等人,2008)。

生物医学应用

与 3-(吡嗪-2-基羰基)-1-乙烯基吡咯烷-2-酮密切相关的聚(N-乙烯基吡咯烷酮) (PNVP) 水凝胶因其与皮肤细胞的生物相容性而受到探索。这些研究重点关注 PNVP 水凝胶支持细胞生长的潜力,研究了它们在与细胞直接和间接接触中的相互作用。尽管将这些水凝胶用作细胞培养基质存在挑战,但它们对成纤维细胞的生物相容性和刺激作用突出了该化合物及其衍生物的生物医学意义。此类研究为组织工程和再生医学的未来发展铺平了道路,其中可以利用材料的特性来支持组织生长和修复(Smith 等人,2006)。

作用机制

Target of Action

Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .

Result of Action

Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .

属性

IUPAC Name |

1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVZVSOIJYRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

![4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998613.png)

![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)

![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)